![molecular formula C17H16N2O4 B6422190 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol CAS No. 1009191-86-9](/img/structure/B6422190.png)
5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
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Description
The compound “5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol” is a chemical with the linear formula C18H18N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structures of similar compounds have been reported to consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The structures were solved in a space group Pca2 1 and P2 1 for the two compounds, respectively .Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been shown to interact with proteins such asDihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and amino acids.
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
If it does interact with dihydrofolate reductase as suggested, it could potentially affect thefolate metabolism pathway . This pathway is crucial for the synthesis of nucleotides and certain amino acids.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
If it does interact with dihydrofolate reductase, it could potentially inhibit the enzyme’s activity, leading to a decrease in the synthesis of nucleotides and certain amino acids .
properties
IUPAC Name |
5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-11-3-5-12(6-4-11)23-16-10-18-19-17(16)14-8-7-13(22-2)9-15(14)20/h3-10,20H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYZODVETQNZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325538 |
Source
|
Record name | 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647345 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methoxy-2-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenol | |
CAS RN |
1009191-86-9 |
Source
|
Record name | 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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